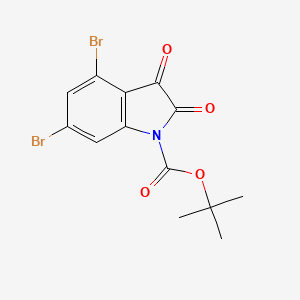
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block in the structure of nucleic acids, which are essential for genetic information storage and transfer in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety under acidic conditions to form a glycosylated intermediate.
Deprotection: The intermediate is then deprotected using mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Glycosylation: Using industrial reactors, the glycosylation step is performed with precise control over temperature and pH.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and various substituted purine analogs.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the biochemical pathways involving purine derivatives.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as antiviral, anticancer, and anti-inflammatory agents due to their ability to interact with nucleic acids and enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various assays and diagnostic tests.
作用機序
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with nucleic acids and enzymes. It can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The compound targets specific molecular pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but differing in functional groups.
Guanosine: Another nucleoside with a guanine base, differing in the purine ring structure.
Inosine: A nucleoside with hypoxanthine as the base, used in various biochemical applications.
Uniqueness
The uniqueness of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one lies in its specific functional groups and stereochemistry, which confer distinct biochemical properties and reactivity compared to other nucleosides.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H19N5O5 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dimethyl-8H-purin-6-one |
InChI |
InChI=1S/C12H19N5O5/c1-15-4-17(11-8(20)7(19)5(3-18)22-11)9-6(15)10(21)16(2)12(13)14-9/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
LJZFGSDHZQCRIJ-IOSLPCCCSA-N |
異性体SMILES |
CN1CN(C2=C1C(=O)N(C(=N2)N)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CN1CN(C2=C1C(=O)N(C(=N2)N)C)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)



![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)




![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)


